molecular formula C6H11Br2N B1405404 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide CAS No. 1624261-20-6

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

Cat. No.: B1405404
CAS No.: 1624261-20-6
M. Wt: 256.97 g/mol
InChI Key: SWUKRCXLXXYOET-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a chemical compound with the molecular formula C6H11Br2N. It is a brominated derivative of tetrahydropyridine, a heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide typically involves the bromination of 1-methyl-1,2,3,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to remove the bromine atom, yielding 1-methyl-1,2,3,6-tetrahydropyridine.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various biochemical reactions, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,6-tetrahydropyridine: Lacks the bromine atom, resulting in different chemical reactivity and biological effects.

    4-Chloro-1-methyl-1,2,3,6-tetrahydropyridine: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.BrH/c1-8-4-2-6(7)3-5-8;/h2H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUKRCXLXXYOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
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4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Reactant of Route 4
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Reactant of Route 5
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide
Reactant of Route 6
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

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